molecular formula C22H19NO8 B2831025 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637752-67-1

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2831025
CAS No.: 637752-67-1
M. Wt: 425.393
InChI Key: KLCVDQNVHYHSCN-UHFFFAOYSA-N
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Description

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a chromenone core, a morpholine ring, and a methoxycarbonyl phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Chromenone Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Methoxycarbonyl Phenoxy Group: This step involves the reaction of the chromenone core with a methoxycarbonyl phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to specific sites on the target molecule, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate provides unique properties such as enhanced solubility and potential for hydrogen bonding, which can be advantageous in drug design and material science applications.

Properties

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO8/c1-27-21(25)14-2-4-15(5-3-14)30-19-13-29-18-12-16(6-7-17(18)20(19)24)31-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVDQNVHYHSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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